Piriprost

Beschreibung

Historical Context of Eicosanoid Pathway Modulation Research

The eicosanoid pathway involves the metabolism of 20-carbon polyunsaturated fatty acids, such as arachidonic acid, into a diverse group of signaling molecules including prostaglandins (B1171923), thromboxanes, and leukotrienes. nih.govwikipedia.orgnih.gov Research into eicosanoids dates back to the 1930s with the discovery of prostaglandins. nih.gov The 1970s saw the discovery of thromboxane (B8750289) A2 and prostacyclin, as well as the inhibitory effects of aspirin (B1665792) on eicosanoid synthesis. nih.gov The leukotrienes, a new group of eicosanoids involved in processes like bronchoconstriction in allergic responses, were reported in 1979. nih.gov

Modulating the eicosanoid pathway has been a significant area of research due to the involvement of these lipid mediators in numerous physiological and pathological processes, including inflammation, allergy, pain, and immune responses. nih.govwikipedia.orgnih.gov Early research aimed to identify compounds that could selectively inhibit the synthesis or action of specific eicosanoids to understand their biological roles and potential therapeutic implications.

Classification as a Leukotriene Synthesis Inhibitor

Piriprost is classified as an inhibitor of leukotriene synthesis. nih.govncats.ionih.govscispace.comkarger.comcapes.gov.br Specifically, research indicates that this compound acts as an inhibitor of the 5-lipoxygenase (5-LO) enzyme, a key enzyme in the biosynthesis of leukotrienes from arachidonic acid. nih.govncats.io Studies using calcium ionophore A23187-challenged rat basophil leukemia cells and cloned mouse mast cells showed that this compound inhibited the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), leukotriene B4 (LTB4), and the sulfidopeptide leukotrienes (LTC4, LTD4, and LTE4) in parallel. nih.gov The half-maximal inhibitory concentration (IC50) values for inhibiting the formation of these products ranged between 9 and 14 µM in mouse mast cells and between 15 and 50 µM in rat basophil leukemia cells. nih.gov

Further research suggested that this compound's activity in intact cells is likely due to the inhibition of the 5-lipoxygenase reaction and not the inhibition of LTC synthase, as this compound was found to be only a very weak inhibitor of solubilized LTC synthase. nih.gov

Detailed research findings on this compound's inhibitory effects are summarized in the table below:

| Cell Type | Target | Effect | IC50 (µM) | Reference |

| Cloned mouse mast cells | Formation of 5-HETE, LTB4, sulfidopeptide LTs | Inhibited | 9-14 | nih.gov |

| Rat basophil leukemia cells | Formation of 5-HETE, LTB4, sulfidopeptide LTs | Inhibited | 15-50 | nih.gov |

| Rat basophil leukemia cells | Solubilized LTC synthase | Inhibited | 1500 | nih.gov |

| Cloned mouse mast cells | Solubilized LTC synthase | Inhibited | 1500 | nih.gov |

| Rat endometrial stromal cells | 5-hydroxyeicosatetraenoic acid formation | Decreased | 100 | ncats.io |

Note: IC50 values for solubilized LTC synthase are approximate, based on the provided information indicating very weak inhibition at 1.5 mM. nih.gov

Studies in canine in vivo trachea also showed that this compound inhibited normal baseline mucus secretion in a dose-related manner when administered via the cranial thyroid artery. karger.com It also blocked the increase in secretion caused by hypoxia and partially inhibited the enhancement in secretion caused by arachidonic acid. karger.com These findings are consistent with the hypothesis that canine secretion is modulated by arachidonic acid metabolites from both cyclooxygenase and lipoxygenase pathways. karger.com

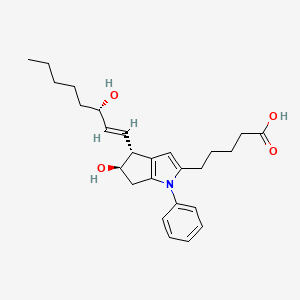

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

79672-88-1 |

|---|---|

Molekularformel |

C26H35NO4 |

Molekulargewicht |

425.6 g/mol |

IUPAC-Name |

5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoic acid |

InChI |

InChI=1S/C26H35NO4/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31)/b16-15+/t21-,22+,25+/m0/s1 |

InChI-Schlüssel |

CZIIGGQJILPHEU-HCHVXQBBSA-N |

SMILES |

CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |

Isomerische SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |

Kanonische SMILES |

CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

6,9-deepoxy-6,9-(phenylimino)-delta (6,8)pgI1 6,9-desepoxy-6,9-(phenylimino)-delta-(6,8)prostaglandin I1 piriprost U 60,257 U 60257 U 60257B U-60,257 U-60257 |

Herkunft des Produkts |

United States |

Enzymatic and Molecular Mechanisms of Action

5-Lipoxygenase Pathway Inhibition

The 5-lipoxygenase (5-LO) pathway is a major route for the metabolism of arachidonic acid, leading to the formation of various leukotrienes, which are potent mediators of inflammation and allergic responses respiratory-therapy.comglpbio.com. Piriprost has been identified as an inhibitor of this pathway. hodoodo.com.

Direct Enzymatic Inhibition Studies

Research indicates that this compound acts as an inhibitor of the 5-lipoxygenase enzyme itself. Studies using cloned mouse mast cells and rat basophil leukemia cells have shown that this compound inhibits the formation of products downstream of 5-LO activation. glpbio.comnih.gov. This suggests a direct or indirect interaction with the 5-LO enzyme or its associated proteins. This compound's molecular architecture, particularly its cyclopentene (B43876) ring conformation and the folding of its alpha chain, may facilitate specific binding to the active site of 5-LO, thereby hindering substrate access and modulating the enzyme's kinetic parameters. scbt.comcdnsciencepub.com.

Modulation of 5-Hydroxyeicosatetraenoic Acid (5-HETE) Formation

5-Hydroxyeicosatetraenoic acid (5-HETE) is a primary product of the 5-LO pathway. ebi.ac.uk. Studies have demonstrated that this compound effectively inhibits the formation of 5-HETE in various cell types. For instance, in cultured endometrial stromal cells, this compound at a concentration of 100 µM was found to decrease 5-HETE levels by 53% after 72 hours, providing evidence of its inhibitory effect on 5-lipoxygenase activity. ncats.ionih.gov. Similarly, this compound reversed the stimulated production of 5-HETE in isolated rat lungs perfused with a glucose oxidase-containing buffer, further supporting its role as a 5-lipoxygenase cascade inhibitor. ebi.ac.uknih.gov.

Differential Inhibition of Sulfidopeptide Leukotrienes (LTC4, LTD4, LTE4) and Leukotriene B4 (LTB4)

The 5-LO pathway leads to the formation of both leukotriene B4 (LTB4) and the sulfidopeptide leukotrienes (LTC4, LTD4, and LTE4). respiratory-therapy.com. Studies have investigated this compound's effect on the production of these different leukotriene species. This compound has been shown to inhibit the formation of LTB4 and the sulfidopeptide leukotrienes (LTC4, and a mixture of LTD4 and LTE4) in parallel in mouse mast cells and rat basophil leukemia cells. glpbio.comnih.gov. The half-maximal inhibitory concentration (IC50) values for the inhibition of these leukotrienes ranged between 9 and 14 µM in mouse mast cells and between 15 and 50 µM in rat basophil leukemia cells. glpbio.comnih.gov. This suggests that this compound's primary inhibitory action is upstream of the enzymatic steps that differentiate between the synthesis of LTB4 and the sulfidopeptide leukotrienes, consistent with an effect on 5-lipoxygenase itself.

Table 1: IC50 Values of this compound for Leukotriene Inhibition

| Cell Type | Target Products | IC50 Range (µM) |

| Cloned Mouse Mast Cells | 5-HETE, LTB4, LTC4 | 9 - 14 |

| Rat Basophil Leukemia Cells | 5-HETE, LTB4, LTC4, LTD4, LTE4 (mixture) | 15 - 50 |

*Data derived from glpbio.comnih.gov.

Glutathione (B108866) S-Transferase Interactions

Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification by catalyzing the conjugation of glutathione with various electrophilic substrates. researchgate.netmdpi.com. This compound has also been shown to interact with glutathione S-transferases.

Kinetics of Glutathione S-Transferase Inhibition

Studies investigating the interaction of this compound with partially purified cytosolic liver glutathione S-transferases in rats have demonstrated that this compound is a potent inhibitor of these enzymes. nih.gov. Kinetic studies using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a chromogenic substrate indicate that the inhibition by this compound may be competitive with respect to CDNB, with a reported inhibition constant (Ki) of 1-2 µM. nih.gov. The inhibition appeared non-competitive with respect to glutathione when the second substrate (CDNB) was present at a saturating concentration. nih.gov. Furthermore, incubation of radiolabeled this compound with glutathione resulted in the gradual formation of products, a process that was stimulated by the presence of glutathione S-transferase, suggesting that this compound may also function as a poor alternative substrate for these enzymes. nih.gov. This interaction with GSTs could potentially contribute to this compound's biological effects, although its primary mechanism related to eicosanoid metabolism appears to be 5-LO inhibition. nih.gov.

Table 2: Kinetic Parameters of this compound Inhibition of Rat Liver GSTs (using CDNB as substrate)

| Substrate | Inhibition Type | Ki (µM) |

| CDNB | Competitive | 1 - 2 |

| Glutathione | Non-competitive | - |

*Data derived from nih.gov.

Competitive and Non-Competitive Inhibition Mechanisms

This compound has been identified as a potent inhibitor of several partially purified cytosolic liver glutathione S-transferases (GSTs) in rats. Kinetic studies on the inhibition of these enzymes by this compound have indicated a mixed mode of inhibition depending on the substrate. The inhibition appears to be competitive with respect to the chromogenic substrate chloro-2,4-dinitrobenzene, with reported Ki values of 1-2 µM. nih.gov Conversely, the inhibition is non-competitive when assessed with respect to glutathione, provided the second substrate is present at a saturating concentration. nih.gov

In the context of 5-lipoxygenase (5-LO), this compound acts as an inhibitor of this enzyme, which is crucial for the formation of leukotrienes. ncats.ionih.gov Studies in rat basophil leukemia cells and cloned mouse mast cells challenged with calcium ionophore A23187 showed that this compound inhibited the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), leukotriene B4 (LTB4), and sulfidopeptide leukotrienes (LTC4, LTD4, and LTE4) in a parallel manner. nih.gov The IC50 values for this inhibition ranged between 9 and 14 µM in mouse mast cells and between 15 and 50 µM in rat basophil leukemia cells. nih.gov

Competitive inhibition occurs when an inhibitor molecule competes with the substrate for binding to the enzyme's active site. libretexts.orgjackwestin.comlibretexts.orgwikipedia.orgstudymind.co.uksavemyexams.com This competition means that increasing the substrate concentration can overcome the inhibition, allowing the enzyme to reach its maximal velocity (Vmax), although a higher substrate concentration is needed to achieve half of Vmax (increased Km). libretexts.orgwikipedia.orgucl.ac.uk

Non-competitive inhibition, on the other hand, involves the inhibitor binding to a site distinct from the active site (an allosteric site). libretexts.orgjackwestin.comstudymind.co.uksavemyexams.com This binding alters the enzyme's conformation, reducing its catalytic efficiency or preventing product formation, and cannot be overcome by increasing the substrate concentration. libretexts.orgjackwestin.comstudymind.co.ukucl.ac.uk Non-competitive inhibition typically results in a decrease in Vmax, while the Km remains unchanged. libretexts.org

The observed competitive inhibition of GSTs by this compound with chloro-2,4-dinitrobenzene suggests that this compound can bind to the active site of these enzymes, competing with this specific substrate. nih.gov The non-competitive inhibition with respect to glutathione indicates that this compound can also bind to the GST enzyme at a different site when glutathione is saturating, affecting the enzyme's activity without directly competing for the glutathione binding site. nih.gov

Here is a summary of the inhibition kinetics of this compound on rat liver glutathione S-transferases:

| Enzyme Target | Substrate | Inhibition Type | Ki Value |

| Glutathione S-transferases | Chloro-2,4-dinitrobenzene | Competitive | 1-2 µM |

| Glutathione S-transferases | Glutathione | Non-competitive | Not specified |

Role as a Potential Alternative Substrate

Preliminary evidence suggests that this compound may act as a poor alternative substrate for rat liver cytosolic glutathione S-transferases. nih.gov Incubation of radiolabeled tritiated this compound with glutathione resulted in the gradual formation of a series of products. nih.gov The formation of these products was stimulated by the presence of glutathione S-transferase, although the same products were also observed forming in the absence of the enzyme. nih.gov This indicates that while the enzyme can facilitate the reaction, it may not be a highly efficient process, leading to the characterization of this compound as a "poor" alternative substrate in this context. nih.gov

Other Enzyme and Receptor Binding Studies

Beyond its effects on lipoxygenases and glutathione S-transferases, this compound's interactions with other biological targets have been explored. This compound is described as a structural analog of prostaglandin (B15479496) I2 (PGI2) but with low IP receptor-mediated activity. ncats.io

Studies investigating the effect of this compound on superoxide (B77818) anion generation in human neutrophils stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLP) revealed an inhibitory effect at concentrations higher than those that depress leukotriene B4 formation. nih.gov This inhibition was overcome by increasing the concentration of fMLP, and neither exogenous LTB4 nor indomethacin (B1671933) reversed the effect. nih.gov This behavior suggests that this compound may act as a specific and apparently competitive antagonist of fMLP, potentially exerting its action at the level of the fMLP receptor or its associated signal transduction mechanisms, independent of lipoxygenase inhibition. nih.gov

This compound has also been studied in the context of enhancing cytotoxicity in drug-resistant and sensitive cell lines, potentially involving interactions with detoxification mechanisms like glutathione S-transferases. nih.govnih.govresearchgate.net

While this compound is a structural analog of prostaglandin I2, it exhibits low activity at the IP receptor. ncats.io Receptor binding assays are techniques used to study the interaction of a compound with a receptor, often using radiolabeled ligands to measure binding affinity. ucl.ac.ukdost.gov.ph Although this compound is mentioned in the context of receptor binding studies as a PGI2 analog with low IP receptor activity, detailed quantitative binding data (like Ki values for various receptors) for this compound across a broad panel of receptors were not extensively found in the provided search results, other than the low IP receptor activity mentioned. ncats.io

Cellular and Subcellular Pharmacological Investigations

Effects on Immune and Inflammatory Cell Function

Piriprost has been studied for its influence on the function of several key immune and inflammatory cell types. These investigations have focused on understanding how this compound modulates cellular responses involved in allergic reactions and inflammation.

Mast Cell Responses

Studies have examined the effects of this compound on mast cells, which are crucial mediators of allergic responses, releasing substances like histamine (B1213489) and leukotrienes upon activation. ifm.orgaaaai.org this compound has been shown to inhibit the formation of sulfidopeptide leukotrienes, including LTC4, in cloned mouse mast cells. The inhibitory effect on leukotriene formation in these cells occurred in parallel with the inhibition of 5-hydroxyeicosatetraenoic acid (5-HETE) and LTB4 formation. The half-maximal inhibitory concentration (IC50) values for these effects in mouse mast cells ranged between 9 and 14 µM. nih.gov this compound also inhibited the release of both leukotriene and histamine from isolated porcine lung cells with an IC50 of 0.11 µM. medchemexpress.com

Basophil Leukemia Cell Metabolism

Investigations using rat basophil leukemia (RBL) cells have provided insights into this compound's impact on leukotriene synthesis in these cells. This compound inhibits the formation of sulfidopeptide leukotrienes (LTC4, LTD4, and LTE4) in RBL cells by targeting the 5-lipoxygenase step in the biosynthetic pathway. nih.govnih.gov The IC50 values for inhibiting sulfidopeptide leukotriene formation in RBL cells ranged from 15 to 50 µM. nih.gov While this compound is a potent inhibitor of 5-lipoxygenase, it demonstrated only very weak inhibition of solubilized leukotriene C synthetase in RBL cells, with an IC50 of 1.5 mM. nih.govnih.gov This suggests that its primary action in these cells is on 5-lipoxygenase rather than the enzyme responsible for conjugating LTA4 with glutathione (B108866) to form LTC4. nih.gov Furthermore, low concentrations of this compound were found to synergize the inhibitory activity of diethylcarbamazine (B1670528) on leukotriene formation in RBL cells, indicating that they act on sequential steps in the leukotriene biosynthetic pathway. nih.gov

Data Table: this compound Inhibition in Immune Cells

| Cell Type | Target Process | IC50 (µM) | Reference |

| Cloned Mouse Mast Cells | Sulfidopeptide Leukotriene Formation (LTC4) | 9-14 | nih.gov |

| Cloned Mouse Mast Cells | 5-HETE Formation | 9-14 | nih.gov |

| Cloned Mouse Mast Cells | LTB4 Formation | 9-14 | nih.gov |

| Rat Basophil Leukemia Cells | Sulfidopeptide Leukotriene Formation (LTC4, LTD4, LTE4) | 15-50 | nih.gov |

| Rat Basophil Leukemia Cells | Solubilized LTC Synthetase | 1500 | nih.gov |

| Isolated Porcine Lung Cells | Leukotriene and Histamine Release | 0.11 | medchemexpress.com |

Human T Lymphocyte Signaling Pathways

While the provided search results mention human T lymphocytes and signaling pathways in a general context genome.jpnau.edunih.gov, there is no specific information detailing the direct effects of this compound on human T lymphocyte signaling pathways within the search results. One source mentions this compound in contrast to compounds used in T lymphocyte studies, suggesting it might not have a primary role in the specific pathways discussed in that context. ucl.ac.uk

Neutrophil Oxidative Burst Modulation

The neutrophil oxidative burst is a critical process involving the rapid production of reactive oxygen species (ROS) to kill pathogens. eurofins-viracor.comquestdiagnostics.comnih.gov Although neutrophils and oxidative burst are mentioned in the search results eurofins-viracor.comquestdiagnostics.comnih.govsemanticscholar.org, there is no specific information found that describes the direct modulation of neutrophil oxidative burst by this compound. One source refers to studies on the effect of this compound on superoxide (B77818) production by human neutrophils in the context of chemotactic deactivation, but the details of this effect are not provided in the snippet. semanticscholar.org

Impact on Cell Proliferation and Differentiation

This compound has been investigated for its effects on cell proliferation and differentiation, particularly in the context of malignant cells.

Studies in Malignant Hematopoietic Cell Lines

Research has demonstrated that this compound, as a specific inhibitor of 5-lipoxygenase, can inhibit the proliferation of several malignant human hematopoietic cell lines. nih.govnih.govaacrjournals.org These cell lines include K562 and EM-2 (chronic myelogenous leukemia blasts), HL-60 (promyelocytic leukemia cells), and U937 (malignant histiocytes). nih.gov this compound inhibited the proliferation of these cell lines by up to 95%, with a 50% cell inhibition (IC50) observed at approximately 3 x 10^-5 M (30 µM) in a [3H]-thymidine incorporation assay. nih.gov Other lipoxygenase inhibitors showed similar activity, whereas a cyclooxygenase inhibitor did not, suggesting the involvement of lipoxygenase products in the proliferation of these cells. nih.gov The inhibition by this compound was found to be completely reversible. nih.gov Some studies suggest that leukotrienes, which are products of the lipoxygenase pathway, may be critical for the in vitro proliferation of malignant hematopoietic cells, as leukotriene B4 and leukotriene D4 stimulated the proliferation of leukemia cell lines. nih.govnih.govd-nb.info However, other research indicates that while lipoxygenase inhibitors like this compound decrease DNA synthesis and proliferation in leukemic cell lines, the concentrations required for half-maximal inhibition were significantly higher than their IC50 values for 5-lipoxygenase inhibition, suggesting that endogenous leukotriene generation might not be the sole regulator of proliferation in these cells. nih.govcapes.gov.br Non-hematopoietic malignant cell lines did not appear to be affected by these drugs. nih.gov

Data Table: this compound Inhibition of Proliferation in Malignant Hematopoietic Cell Lines

| Cell Line | Cell Type | This compound IC50 (approx. µM) | Maximum Inhibition (%) | Reference |

| K562 | Chronic Myelogenous Leukemia Blast | 30 | 95 | nih.gov |

| EM-2 | Chronic Myelogenous Leukemia Blast | 30 | 95 | nih.gov |

| HL-60 | Promyelocytic Leukemia Cell | 30 | 95 | nih.gov |

| U937 | Malignant Histiocyte | 30 | 95 | nih.gov |

Modulation of Alkaline Phosphatase Activity in Endometrial Stromal Cells

This compound has been shown to significantly increase alkaline phosphatase (ALP) activity in cultured rat endometrial stromal cells nih.govguidetopharmacology.orgnih.govwikipedia.orgcenmed.comwikipedia.orgwikipedia.org. This effect has been investigated as a potential indicator of in vitro decidualization nih.govwikipedia.org.

In experiments with sensitized rat endometrial stromal cells cultured for up to 72 hours, this compound at a concentration of 100 µM increased ALP activity nih.govnih.gov. The mechanism underlying this increase was explored, with evidence suggesting that inhibition of 5-lipoxygenase by this compound may be responsible nih.govnih.gov. For instance, 100 µM this compound decreased the level of 5-hydroxyeicosatetraenoic acid (5-HETE), a 5-lipoxygenase product, by 53% after 72 hours nih.govnih.gov.

Further studies examined the interaction of this compound with prostaglandins (B1171923). While PGE2 (3 µM) and carba-prostacyclin (CP, 20 µM), an analog of PGI2, maximally increased ALP activity, the addition of 100 µM this compound to either PGE2 or CP resulted in an additional, additive increase in ALP activity nih.govnih.gov. This additive effect indicated that this compound's mechanism of action on ALP activity is likely different from that of PGE2 or PGI2 nih.govnih.gov. Investigations into whether this compound shunted arachidonic acid towards prostaglandin (B15479496) production showed that the effects of a combination of 100 µM this compound and 10 µM indomethacin (B1671933) (an inhibitor of prostaglandin synthesis) were statistically additive, suggesting that this compound's effects were not due to increased prostaglandin production nih.govnih.gov.

This compound also demonstrated interactions with various leukotrienes in modulating ALP activity in these cells. This compound by itself increased ALP activity, and a further increase was observed when LTB4, LTC4, LTD4, or LTE4 was added along with this compound wikipedia.org. LTB4, LTD4, and LTE4 alone had inhibitory effects on ALP activity, while LTC4 alone had no effect wikipedia.org. Significant interactions between the effects of this compound and the leukotrienes were observed at 72 hours wikipedia.org.

The following table summarizes some of the observed effects of this compound and other compounds on alkaline phosphatase activity in rat endometrial stromal cells:

| Treatment | Concentration | Effect on ALP Activity (vs. Control) | Notes | Source |

| This compound | 100 µM | Increased | Consistent effect | nih.govnih.gov |

| PGE2 | 3 µM | Maximally Increased | Additive effect with this compound | nih.govnih.gov |

| Carba-prostacyclin (CP) | 20 µM | Maximally Increased | Additive effect with this compound | nih.govnih.gov |

| Indomethacin (IM) | 10 µM | Decreased | Additive effect with this compound | nih.govnih.gov |

| LTB4 | 1 µM | Inhibitory | Further increase with this compound | wikipedia.org |

| LTC4 | 0.01 µM | No effect | Further increase with this compound | wikipedia.org |

| LTD4 | 0.1 µM | Inhibitory | Further increase with this compound | wikipedia.org |

| LTE4 | 0.001 µM | Inhibitory | Further increase with this compound | wikipedia.org |

In Vitro Decidualization Processes

The increase in alkaline phosphatase activity in cultured endometrial stromal cells is considered an indicator of in vitro decidualization nih.govwikipedia.org. Studies on this compound's effects on ALP activity in these cells are therefore relevant to understanding its potential influence on decidualization processes nih.govwikipedia.org.

The research suggesting that this compound's effects on ALP activity may be due to the inhibition of 5-lipoxygenase implies a potential link between 5-LO pathway inhibition and aspects of in vitro decidualization nih.govnih.gov. The studies also indicate that leukotrienes themselves may play a role in decidualization, although their precise function remains unclear wikipedia.org. The observed interactions and additive effects between this compound and various leukotrienes on ALP activity further highlight the complexity of the lipid mediator involvement in this process wikipedia.org.

Intracellular Signal Transduction Pathway Modulation

This compound has been investigated for its ability to modulate intracellular signal transduction pathways, particularly those involving lipid metabolism.

Inositol (B14025) Lipid Breakdown Pathways

This compound has been found to inhibit the breakdown of inositol lipids stimulated by phytohaemagglutinin (PHA) in human T lymphocytes wikipedia.orgwikipedia.org. This effect was also observed with other lipoxygenase inhibitors, including NDGA and BW755C wikipedia.orgwikipedia.org.

However, similar to the findings on DNA synthesis, studies using the more specific lipoxygenase inhibitors BWA4C and MK886 did not show inhibition of inositol lipid breakdown in PHA-stimulated T lymphocytes wikipedia.org. This led to the suggestion that the inhibition of inositol lipid breakdown by this compound, NDGA, and BW755C might be due to a mechanism other than lipoxygenase inhibition wikipedia.org. These compounds also possess antioxidant properties, which could potentially contribute to their observed effects on signal transduction pathways wikipedia.org. The breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates inositol 1,4,5-trisphosphate (IP3), a key event in some signaling pathways fishersci.co.ukcenmed.com.

Arachidonic Acid Metabolism Shunting Mechanisms

This compound is primarily characterized as an inhibitor of leukotriene synthesis, specifically by inhibiting 5-lipoxygenase, a key enzyme in the arachidonic acid metabolic pathway nih.govguidetopharmacology.orgnih.govwikipedia.orgwikidata.orgresearchgate.netfishersci.cacenmed.com. Arachidonic acid can be metabolized through several enzymatic pathways, including the cyclooxygenase pathway (leading to prostaglandins and thromboxanes) and the lipoxygenase pathway (leading to leukotrienes and hydroxyeicosatetraenoic acids) researchgate.netmims.com.

As a 5-lipoxygenase inhibitor, this compound reduces the formation of 5-HETE and various leukotrienes nih.govnih.govwikipedia.orgcenmed.com. Investigations were conducted to determine if inhibiting the 5-lipoxygenase pathway with this compound would lead to a "shunting" of arachidonic acid metabolism towards the cyclooxygenase pathway, potentially increasing prostaglandin production nih.govnih.gov. However, studies examining the effect of this compound on alkaline phosphatase activity in endometrial stromal cells found that its effects were additive with those of prostaglandins (PGE2 and carba-prostacyclin) and with indomethacin (a cyclooxygenase inhibitor) nih.govnih.gov. These results suggested that this compound's influence on ALP activity was not mediated by an increase in prostaglandin production, indicating that under these experimental conditions, a significant shunting of arachidonic acid towards prostaglandin synthesis did not appear to be the primary mechanism nih.govnih.gov.

Preclinical Pharmacological Profiling in Experimental Models

In Vitro Model Systems for Biological Activity Assessment

In vitro studies provide controlled environments to investigate the direct effects of piriprost on cells, enzymes, and biochemical pathways.

Cultured Cell Lines and Primary Cell Isolations

This compound has been studied in various cultured cell systems to understand its cellular effects. In isolated porcine lung cells, this compound potassium demonstrated inhibition of both leukotriene and histamine (B1213489) release with an IC₅₀ of 0.11 µM medchemexpress.com. Studies using cultured rat endometrial stromal cells showed that this compound increased alkaline phosphatase (ALP) activity medchemexpress.comnih.gov. This effect on ALP activity in endometrial stromal cells was suggested to be due to the inhibition of 5-lipoxygenase ncats.ionih.gov. This compound (100 µM) decreased the level of 5-hydroxyeicosatetraenoic acid (5-HETE), a 5-lipoxygenase product, by 53% after 72 hours in these cells, providing evidence of 5-lipoxygenase inhibition ncats.ionih.gov. The mechanism of action of this compound in increasing ALP activity appeared to be different from that of prostaglandin (B15479496) E2 (PGE2) or prostacyclin (PGI2) ncats.ionih.gov. The effects of this compound in combination with indomethacin (B1671933), a prostaglandin synthesis inhibitor, were statistically additive, suggesting this compound's effects were not mediated by increased prostaglandin production ncats.ionih.gov.

This compound has also shown inhibitory effects on the proliferation of human glioma cell lines, specifically U-343 MGa and U-251 MG, in monolayer cultures with an IC₅₀ of 40.0 µM after one week of treatment nih.gov. In tumor spheroids derived from these cell lines, inhibitory effects on proliferation and volume growth were observed at lower concentrations (1.0-5.0 µM) nih.gov.

Studies in calcium ionophore A23187-challenged rat basophil leukemia cells and cloned mouse mast cells demonstrated that this compound inhibited the formation of 5-HETE, leukotriene B4 (LTB4), and sulfidopeptide leukotrienes (LTC4 in mouse mast cells and LTC4, LTD4, and LTE4 in rat basophil leukemia cells) researchgate.netnih.gov. The IC₅₀ values ranged from 9 to 14 µM for mouse mast cells and 15 to 50 µM for rat basophil leukemia cells nih.gov.

In human neutrophils stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLP), this compound inhibited superoxide (B77818) anion (O₂⁻) generation at concentrations higher than those that inhibited LTB4 formation nih.gov. This inhibition was overcome by increasing fMLP concentration and was not reversed by exogenous LTB4 or indomethacin, suggesting a specific and potentially competitive antagonism of fMLP action, possibly at the receptor level or associated transduction mechanisms, independent of lipoxygenase inhibition nih.gov.

This compound has also been investigated for its ability to enhance the cytotoxicity of certain anticancer agents in drug-resistant and sensitive cell lines. It was shown to potentiate the cytotoxic activity of chlorambucil (B1668637) in Walker 256 rat breast carcinoma cells and two human colon carcinoma cell lines, HT 29 and BE researchgate.net. This effect was associated with the inhibition of glutathione (B108866) S-transferase activity and a depletion in intracellular glutathione researchgate.net.

Data from cell-based studies:

| Cell Type | Species | Measured Activity | This compound Effect | IC₅₀ (µM) or Findings | Reference |

| Isolated Lung Cells | Porcine | Release of Leukotriene and Histamine | Inhibition | 0.11 | caymanchem.commedchemexpress.com |

| Endometrial Stromal Cells | Rat | Alkaline Phosphatase (ALP) Activity | Increase | 100 µM increased ALP activity | ncats.iomedchemexpress.comnih.gov |

| Endometrial Stromal Cells | Rat | 5-HETE formation | Inhibition | 100 µM decreased 5-HETE by 53% | ncats.ionih.gov |

| Glioma Cell Lines (U-343 MGa, U-251 MG) | Human | Proliferation (monolayer) | Inhibition | 40.0 (after 1 week) | nih.gov |

| Glioma Cell Lines (U-343 MGa, U-251 MG) | Human | Proliferation/Volume Growth (spheroids) | Inhibition | 1.0-5.0 (lower doses) | nih.gov |

| Basophil Leukemia Cells | Rat | Formation of 5-HETE, LTB4, LTC4, LTD4, LTE4 | Inhibition | 15-50 | nih.gov |

| Mast Cells (cloned) | Mouse | Formation of 5-HETE, LTB4, LTC4 | Inhibition | 9-14 | nih.gov |

| Neutrophils | Human | Superoxide Anion (O₂⁻) Generation (fMLP-stimulated) | Inhibition | Inhibited at concentrations > those for LTB4 inhibition | nih.gov |

| Walker 256 Carcinoma Cells | Rat | Cytotoxicity of Chlorambucil | Enhancement | Potentiated cytotoxicity when co-administered | researchgate.net |

| Colon Carcinoma Cell Lines (HT 29, BE) | Human | Cytotoxicity of Chlorambucil | Enhancement | Sensitized cells when co-administered | researchgate.net |

| Hematopoietic Cell Lines (K562, EM-2, HL-60, U937) | Human | Proliferation | Inhibition | ~30 (50% inhibition) | nih.gov |

| Bronchoalveolar Macrophages | Mouse | Chemoattractant activity (zymosan/A23187-stimulated) | Inhibition | 50 µM (C57BL/6), 100 µM (BALB/c) significantly impaired | nih.gov |

| Bronchoalveolar Macrophages | Mouse | LTB4 release (zymosan/A23187-stimulated) | Inhibition (C57BL/6, BALB/c) | 50 µM (C57BL/6), 100 µM (BALB/c) significantly impaired | nih.gov |

| Bronchoalveolar Macrophages | Mouse | LTB4 production (DBA/2) | No effect | 50 µM had no effect | nih.gov |

Subcellular Fractions and Recombinant Enzyme Preparations

This compound has been studied for its effects on specific enzymes, particularly those involved in leukotriene synthesis. This compound is described as an inhibitor of 5-lipoxygenase ncats.iocaymanchem.com. Its IC₅₀ for inhibiting 5-lipoxygenase is reported to be around 100 µM, as measured by the release of 5-HETE from cultured myometrial cells caymanchem.com. This compound was found to be a very weak inhibitor of solubilized LTC4 synthase from rat basophil leukemia cells and mouse mast cells, with an IC₅₀ of 1.5 mM nih.govlookchem.com. Studies have also shown that this compound can inhibit glutathione S-transferase activity researchgate.net.

Data from enzyme studies:

| Enzyme/System | Species/Source | This compound Effect | IC₅₀ (µM) or Findings | Reference |

| 5-Lipoxygenase | Cultured Myometrial Cells | Inhibition | ~100 | caymanchem.com |

| LTC4 Synthase (solubilized) | Rat Basophil Leukemia Cells | Weak Inhibition | 1500 (1.5 mM) | nih.govlookchem.comscilit.com |

| LTC4 Synthase (solubilized) | Mouse Mast Cells | Weak Inhibition | 1500 (1.5 mM) | nih.gov |

| Glutathione S-transferase | Rat and Human Tumor Cell Lines | Inhibition | Inhibited activity | researchgate.net |

In Vivo Non-Human Animal Models

In vivo studies in non-human animal models are crucial for evaluating the pharmacological effects of a compound within a living system, assessing its impact on physiological processes and disease models. Regulatory guidelines often require studies in at least two mammalian species, typically one rodent and one non-rodent, to support clinical trials europa.euabpi.org.uknih.gov.

Rodent Models (e.g., Rat, Mouse)

Rodent models, such as rats and mice, are commonly used in preclinical research due to their manageability and the availability of various disease models nih.gov. This compound has been studied in rodent models to investigate its effects on inflammation and other processes.

In rats, this compound was evaluated for its effect on leukocyte accumulation induced by intraperitoneal injection of thioglycollate nih.gov. This compound, administered intraperitoneally at 40 mg/kg, inhibited leukocyte accumulation by 34 ± 12% nih.gov. This finding suggested that compounds inhibiting the 5-lipoxygenase enzyme, even without inhibiting cyclooxygenase, can reduce leukocyte accumulation in acute inflammation nih.gov.

Studies in mice have utilized this compound to investigate the role of lipoxygenase products in inflammatory responses. In C57BL/6 mice, this compound potassium (50 µM) significantly impaired the release of chemoattractant activity and LTB4 from bronchoalveolar macrophages stimulated with zymosan or A23187 nih.gov. In BALB/c mice, a higher concentration of this compound potassium (100 µM) was required to produce changes in A23187-stimulated chemoattractant and LTB4 release from bronchoalveolar macrophages nih.gov. Interestingly, in DBA/2 mice, 50 µM this compound potassium reduced chemoattractant activity but had no effect on LTB4 production by bronchoalveolar macrophages nih.gov.

This compound has also been used in mouse models in conjunction with other agents to study potential synergistic effects. For example, this compound was mentioned in the context of studies investigating the enhancement of cytotoxicity by ethacrynic acid and this compound in drug-resistant and sensitive cell lines, including in in vivo mouse tumor models researchgate.netiiarjournals.org.

Data from rodent studies:

| Model/Study | Species | Measured Outcome | This compound Effect | Findings | Reference |

| Thioglycollate-induced acute inflammation | Rat | Leukocyte accumulation | Inhibition | 34 ± 12% inhibition at 40 mg/kg, i.p. | nih.gov |

| Bronchoalveolar macrophages (in vitro, from mice) | Mouse | Chemoattractant activity | Inhibition (C57BL/6, BALB/c) | Impaired at 50 µM (C57BL/6) and 100 µM (BALB/c) | nih.gov |

| Bronchoalveolar macrophages (in vitro, from mice) | Mouse | LTB4 release | Inhibition (C57BL/6, BALB/c), No effect (DBA/2) | Impaired at 50 µM (C57BL/6) and 100 µM (BALB/c); No effect at 50 µM (DBA/2) | nih.gov |

| Tumor models (in conjunction with other agents) | Mouse | Cytotoxicity of other agents | Enhancement | Enhanced cytotoxicity in combination studies | researchgate.netiiarjournals.org |

Non-Rodent Models (e.g., Porcine, Rabbit, Primate)

Non-rodent models are utilized to provide data from a species physiologically distinct from rodents, which can be important for assessing the translatability of findings to humans europa.euabpi.org.uknih.gov. Common non-rodent species include dogs, non-human primates, and minipigs abpi.org.uknih.gov. Rabbits are sometimes used and are considered lagomorphs, distinct from both rodents and typical non-rodents, though sometimes used as an "honorary non-rodent" for certain study types topra.org.

This compound has been studied in non-rodent species. In anesthetized pigs, the influence of this compound on hypoxic pulmonary vasoconstriction was investigated caymanchem.commedchemexpress.com.

In smoke-exposed rabbits, pretreatment with this compound attenuated the smoke-induced increase in alveolar-capillary barrier permeability and decrease in plasminogen activator activity lookchem.com. It also caused a swelling of type I alveolar epithelium lookchem.com.

Studies in non-human primates have also been conducted. Inhibition of the 5-lipoxygenase pathway with this compound (U-60,257) was shown to protect normal primates from ozone-induced methacholine (B1211447) hyperresponsive small airways researchgate.netoup.com. Non-human primates are considered relevant models for respiratory diseases due to similarities in lung structure, physiology, and immune mechanisms compared to humans researchgate.netoup.com.

Data from non-rodent studies:

| Model/Study | Species | Measured Outcome | This compound Effect | Findings | Reference |

| Hypoxic pulmonary vasoconstriction | Pig | Influence on vasoconstriction | Investigated (specific findings not detailed in snippets) | Contrasting influence compared to another lipoxygenase inhibitor was studied. | caymanchem.commedchemexpress.com |

| Smoke-induced lung injury | Rabbit | Alveolar-capillary barrier permeability | Attenuation of increase | Attenuated smoke-induced increase in permeability. | lookchem.com |

| Smoke-induced lung injury | Rabbit | Plasminogen activator activity | Attenuation of decrease | Attenuated smoke-induced decrease in activity. | lookchem.com |

| Smoke-induced lung injury | Rabbit | Type I alveolar epithelium | Caused swelling | Led to swelling of epithelial cells. | lookchem.com |

| Ozone-induced methacholine hyperresponsiveness | Non-human Primate | Hyperresponsiveness in small airways | Protection | Inhibition of 5-lipoxygenase pathway with this compound protected against hyperresponsiveness. | researchgate.netoup.com |

Organ-Specific Pharmacodynamic Responses (e.g., Pulmonary, Liver, Uterine Systems)

Preclinical studies have examined the pharmacodynamic effects of this compound in specific organ systems, providing insights into its potential biological activities. The primary focus of available research appears to be on its influence within the pulmonary system, likely due to its mechanism related to inflammatory mediators.

Pulmonary System

In the pulmonary system, this compound (also referred to as U-60,257) has been studied for its effects on lung permeability and inflammatory responses in experimental models. One study utilizing New Zealand white rabbits exposed to smoke investigated the impact of this compound pretreatment. The study measured various parameters, including lung clearance of 99mTcDTPA, alveolar macrophage acid phosphatase enzyme activity, levels of inflammatory cells in lung lavage fluid, and eicosanoid levels in bronchoalveolar lavage (BAL) fluid. nih.gov

Data from this study indicated that this compound pretreatment attenuated the increase in 99mTcDTPA lung clearance induced by smoke exposure. nih.gov This suggests a potential protective effect on the alveolar-capillary barrier permeability. Furthermore, this compound pretreatment was associated with an attenuation of changes in plasminogen activator activity and caused swelling of type I alveolar epithelium. nih.gov

Regarding inflammatory mediators, the study reported that this compound pretreatment led to decreases in BAL levels of leukotriene B4 (LTB4), prostaglandin E2 (PGE2), and thromboxane (B8750289) B2 (TxB2, measured as its stable metabolite TxA2) in smoke-exposed rabbits. nih.gov Alveolar macrophage acid phosphatase enzyme activity, which increased in smoke-exposed animals, was also attenuated by this compound. nih.gov However, the researchers suggested that neither lung eicosanoids nor the alveolar macrophage lysis process played a major role in the smoke-induced increase in alveolar-capillary barrier permeability in this specific model. nih.gov

Another mention indicates that this compound, as a leukotriene synthesis inhibitor, was active in in vivo studies related to the acute pulmonary effects of endotoxin. ymaws.comscispace.com

Liver System

Information specifically detailing the preclinical pharmacodynamic responses of this compound in the liver system is limited in the provided search results. General preclinical studies in drug development do evaluate potential effects on the liver, including liver enzyme levels and the potential for drug-induced liver injury (DILI). umd.edunih.govgastrores.org However, these sources discuss liver injury in the context of other drugs (e.g., pirfenidone, nintedanib, rosuvastatin, esomeprazole, troglitazone, rosiglitazone, ginsenosides) and general principles of preclinical liver assessment rather than providing specific data for this compound. umd.edunih.govgastrores.orgnih.govnih.govnih.govwjgnet.comfrontiersin.orgfrontiersin.orgremedypublications.com

Preclinical evaluation of a compound typically includes assessing its metabolism and potential for toxicity in the liver, as it is a major site of drug metabolism and can be susceptible to injury. umd.edunih.govnih.govfrontiersin.orgtno.nl However, without specific studies on this compound's effects on liver enzymes or histology in preclinical models within the search results, a detailed account of its organ-specific pharmacodynamic responses in the liver cannot be provided based solely on the given information.

Uterine System

Studies on uterine smooth muscle have investigated the effects of various agents, including prostaglandins (B1171923) and other compounds, on parameters such as intrauterine pressure, contraction frequency, amplitude, and tone. kstudy.comnih.govresearchgate.netnih.gov However, none of the provided snippets detail preclinical studies evaluating this compound's impact on these specific uterine pharmacodynamic parameters.

Data Tables

Based on the available detailed research findings for the pulmonary system, a data table can be conceptualized to present the observed effects of this compound pretreatment in the smoke-exposed rabbit model. Due to the constraints of this format, an interactive table cannot be generated, but the structure and data points are presented below.

Table 1: Effects of this compound Pretreatment on Pulmonary Parameters in Smoke-Exposed Rabbits

| Parameter Measured | Effect of Smoke Exposure (vs. Control) | Effect of this compound Pretreatment (vs. Smoke Exposure) | Citation |

| 99mTcDTPA Lung Clearance | Increased | Attenuated Increase | nih.gov |

| Alveolar Macrophage Acid Phosphatase | Increased | Attenuated Increase | nih.gov |

| BAL LTB4 Levels | Not specified | Decreased | nih.gov |

| BAL PGE2 Levels | Not specified | Decreased | nih.gov |

| BAL TxB2 (as TxA2) Levels | Not specified | Decreased | nih.gov |

| Plasminogen Activator Activity | Decreased | Attenuated Decrease | nih.gov |

| Type I Alveolar Epithelium | Not specified | Swelling observed | nih.gov |

| Lung Inflammatory Cells (in lavage fluid) | Increased | Not specified | nih.gov |

Note: "Not specified" indicates that the direct effect of smoke exposure on this parameter compared to a control group was not explicitly detailed in the provided snippet, although the effect of this compound pretreatment relative to the smoke-exposed group was mentioned.

Detailed Research Findings

The detailed research findings primarily stem from the study on smoke-exposed rabbits. This study demonstrated that this compound, a leukotriene synthesis inhibitor, could influence several key indicators of lung injury and inflammation in this preclinical model. The attenuation of increased lung clearance of 99mTcDTPA suggests a beneficial effect on the integrity of the alveolar-capillary barrier. nih.gov The observed decreases in inflammatory mediators like LTB4, PGE2, and TxB2 in BAL fluid align with this compound's known mechanism of inhibiting leukotriene synthesis and potentially influencing prostaglandin and thromboxane pathways. nih.govncats.io The attenuation of increased alveolar macrophage acid phosphatase activity further supports an anti-inflammatory effect. nih.gov While the study noted swelling of type I alveolar epithelium with this compound pretreatment, the clinical significance of this finding in isolation requires further context. nih.gov

The limited information available regarding liver and uterine systems in the provided sources prevents a detailed discussion of this compound's specific pharmacodynamic responses in these organs. Preclinical assessment of organ-specific effects is a standard part of drug development, involving various in vitro and in vivo models to understand a compound's interaction with biological systems beyond its primary target. frontiersin.orgtno.nleuropa.eutno.nlppd.comnih.gov However, the specific outcomes for this compound in liver and uterine preclinical models are not detailed in the provided search results.

Structure Activity Relationship Sar Studies and Molecular Design

Conformational Analysis using Advanced Spectroscopic Techniques

Advanced spectroscopic methods, particularly high-field Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in determining the preferred conformations of piriprost in solution. Conformational analysis provides insights into the spatial arrangement of atoms, which directly influences how the molecule interacts with its environment and potential binding partners.

High-field NMR studies are a powerful tool for probing molecular structure and dynamics in solution. By analyzing chemical shifts, coupling constants, and relaxation times, researchers can deduce information about the conformation and flexibility of a molecule like this compound. Studies utilizing high-field NMR have been conducted to understand the conformational preferences of this compound. cdnsciencepub.comcdnsciencepub.comingentaconnect.comcdnsciencepub.com

The Nuclear Overhauser Effect (nOe) is a phenomenon observed in NMR spectroscopy that provides information about the spatial proximity of nuclei. A change in the signal intensity of one nucleus upon saturation of another indicates that these nuclei are close in space, typically within 5-6 Angstroms. Analysis of nOe data for this compound has provided key insights into its solution-state conformation. cdnsciencepub.comcdnsciencepub.comingentaconnect.com

Quantitative analysis of proton nOe data for this compound, specifically (6,9-deepoxy)-6,9-(phenylimino)-Δ⁶'⁸-prostaglandin I₁, indicated that the cyclopentene (B43876) ring adopts an "E" conformation. cdnsciencepub.comcdnsciencepub.comingentaconnect.com Furthermore, a long-range nOe effect was observed, suggesting that the alpha-chain of this compound is folded in proximity to both the pyrrole (B145914) and phenyl rings. cdnsciencepub.comcdnsciencepub.comingentaconnect.com These findings are critical for understanding the molecule's shape and how different parts of the molecule are oriented relative to each other in solution.

The best agreement between observed and calculated nOe values was found for a conformation where the phenyl ring is nearly perpendicular to the pyrrole ring. cdnsciencepub.com This spatial arrangement is likely influenced by steric interactions involving protons at the C5 and C10 positions. cdnsciencepub.com

Data from nOe studies can be presented in tables to show the observed enhancements between specific protons, providing quantitative evidence for their spatial relationships.

| Saturated Proton | Observed nOe to Proton | nOe (%) |

| H10β | Ortho protons (phenyl) | 1.6 |

| H2 and H10α (overlapping) | Ortho protons (phenyl) | 6.1 |

| H2 | H7 | ~4.5 |

| Ortho protons (phenyl) | H2 | Very small |

Calculated and observed T₁ data also showed good agreement for certain protons (H7, H10β, H11, and H12, as well as meta protons), further supporting the conformational model derived from nOe data. cdnsciencepub.com

High-Field Nuclear Magnetic Resonance (NMR) Studies

Identification of Key Structural Determinants for Enzymatic Potency

This compound is known to act as an inhibitor of leukotriene synthesis. cdnsciencepub.comnih.gov Specifically, studies have indicated that this compound inhibits 5-lipoxygenase, a key enzyme in the pathway that converts arachidonic acid into leukotrienes. nih.gov The ability of this compound to inhibit this enzyme suggests that certain structural features are critical for its interaction with the 5-lipoxygenase enzyme and its resulting inhibitory potency.

Design and Synthesis of this compound Analogues for Mechanistic Elucidation

The design and synthesis of structural analogues of a lead compound like this compound are standard approaches in medicinal chemistry to explore the SAR in more detail and to elucidate the mechanism of action. By systematically modifying specific parts of the this compound structure and evaluating the biological activity of the resulting analogues, researchers can identify which functional groups and structural motifs are essential for its inhibitory activity and how they interact with the target enzyme.

Advanced Research Methodologies and Analytical Approaches

Biochemical Assay Development for Enzyme Activity and Metabolite Quantification

Biochemical assays are fundamental in characterizing the interaction of Piriprost with enzymes involved in relevant biological pathways, such as lipoxygenases and glutathione (B108866) S-transferases (GSTs) caymanchem.comresearchgate.net. This compound is known to inhibit 5-lipoxygenase, an enzyme crucial in the synthesis of leukotrienes caymanchem.comncats.io. Assays measuring the inhibition of 5-lipoxygenase activity, often quantified by the reduction in the production of metabolites like 5-hydroxyeicosatetraenoic acid (5-HETE), are employed to determine the potency of this compound caymanchem.comncats.io. For instance, studies have measured 5-HETE release from cultured myometrial cells to assess this compound's inhibitory effect on 5-lipoxygenase caymanchem.com.

Furthermore, this compound has been shown to influence the activity of alkaline phosphatase (ALP) in certain cell types, such as cultured endometrial stromal cells caymanchem.commedchemexpress.commedchemexpress.com. Biochemical assays quantifying ALP activity, for example, using substrates like p-nitrophenyl phosphate, can be used to assess this effect medchemexpress.com. This compound potassium has been observed to increase ALP activity in these cells caymanchem.commedchemexpress.commedchemexpress.com.

Enzyme assays using substrates like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) are used to measure glutathione S-transferase (GST) activity, which can be inhibited by compounds like this compound researchgate.netscispace.com. Studies have demonstrated that this compound can inhibit GST activity, as measured with CDNB as a substrate researchgate.net. Metabolite quantification, often involving techniques like HPLC, is used to measure the levels of specific eicosanoids and other metabolites affected by this compound treatment ucl.ac.uktandfonline.com. This helps in understanding the downstream effects of enzyme inhibition.

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic techniques play a vital role in determining the structure of this compound and analyzing its interactions with other molecules. High-field nuclear magnetic resonance (NMR) spectroscopy has been used for the conformational analysis of this compound cdnsciencepub.comresearchgate.netcdnsciencepub.com. Proton nuclear Overhauser effect (nOe) data obtained from NMR studies have provided insights into the preferred conformation of the molecule, including the conformation of the cyclopentene (B43876) ring and the folding of the alpha-chain near the pyrrole (B145914) and phenyl rings cdnsciencepub.comresearchgate.netcdnsciencepub.com. These studies help in understanding the three-dimensional structure of this compound, which is crucial for structure-activity relationship studies cdnsciencepub.com.

Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes and functional groups within the this compound molecule, contributing to its structural identification and characterization. While not specifically detailed for this compound in the search results, these techniques are standard in chemical analysis.

Cell-Based Assays for Functional Phenotyping

Cell-based assays are essential for evaluating the biological effects of this compound in a cellular context and understanding its functional impact. Assays measuring cell viability and proliferation, such as MTT, CCK-8, and Alamar Blue assays, can be used to assess the cytotoxic or growth-inhibitory effects of this compound, particularly in combination with other agents iiarjournals.orgresearchgate.netnih.gov. Studies have used these assays to evaluate this compound's ability to enhance the cytotoxicity of chemotherapy drugs in cancer cell lines researchgate.netmdpi.comnih.gov.

Cell-based assays are also used to measure the release of inflammatory mediators like histamine (B1213489) and leukotrienes, as this compound is known to inhibit their synthesis and release from cells like isolated porcine lung cells caymanchem.comncats.iomedchemexpress.com. Functional assays assessing specific cellular processes modulated by this compound, such as alkaline phosphatase activity in endometrial stromal cells, are also employed caymanchem.commedchemexpress.commedchemexpress.com.

Furthermore, cell-based assays can investigate the impact of this compound on cellular responses to various stimuli, such as smoke exposure, by examining changes in lung inflammatory cells and mediators in bronchoalveolar lavage fluid tandfonline.comnih.gov.

Gene Expression Profiling and Transcriptomic Analysis in Response to this compound

Gene expression profiling and transcriptomic analysis provide a comprehensive view of the changes in gene activity within cells or tissues exposed to this compound. Techniques like microarrays or RNA sequencing can be used to identify genes that are upregulated or downregulated in response to this compound treatment physiology.orgphysiology.org. This helps in understanding the molecular pathways and biological processes affected by the compound.

While specific transcriptomic studies solely focused on this compound were not prominently detailed in the provided search results, the methodology of gene expression analysis is a standard approach in modern pharmacological research to elucidate the cellular response to a compound researchgate.netnih.govphysiology.orgphysiology.orgdntb.gov.ua. For example, studies investigating related compounds or mechanisms, such as Wnt inhibitors or modulators of drug resistance, utilize transcriptomic analysis to understand the molecular basis of their effects researchgate.netnih.govgoogle.com. Applying these techniques to this compound research would involve comparing the gene expression profiles of this compound-treated cells or tissues to untreated controls to identify differentially expressed genes and infer affected pathways.

Molecular Modeling and Computational Simulation of Compound-Target Interactions

Molecular modeling and computational simulations are valuable tools for predicting and analyzing the interaction of this compound with its biological targets at an atomic level mdpi.comresearchgate.net. Techniques such as molecular docking can predict the binding pose and affinity of this compound to enzymes like lipoxygenases or GSTs mdpi.com. This provides insights into the specific amino acid residues involved in the interaction and the nature of the binding forces.

Computational methods can also be used for conformational analysis of this compound, complementing experimental data from techniques like NMR cdnsciencepub.comresearchgate.netcdnsciencepub.com. Molecular dynamics simulations can further explore the dynamic behavior of this compound in solution or bound to a target protein, providing information about the stability of the complex and potential conformational changes nih.gov. These computational approaches help in understanding the molecular basis of this compound's activity and can guide the design of new compounds with improved properties.

Isotopic Tracing and Metabolite Identification in Biological Systems

Isotopic tracing involves using isotopically labeled forms of this compound or related molecules to track their metabolic fate and identify metabolites in biological systems. By administering a labeled compound and analyzing biological samples (e.g., urine, plasma, tissue extracts) using techniques like mass spectrometry (MS) coupled with chromatography (e.g., GC-MS, LC-MS), researchers can identify and quantify the various metabolic products formed researchgate.net.

This approach is crucial for understanding how this compound is processed by the body, the enzymes involved in its metabolism, and whether it is converted into active or inactive metabolites. While specific studies detailing the isotopic tracing of this compound were not extensively found in the search results, the methodology is standard for drug metabolism studies researchgate.net. For example, isotopic dilution mass spectrometry has been used to quantify metabolites in biological samples in related research researchgate.net. Applying this to this compound would involve synthesizing a labeled version of the compound and analyzing biological samples from treated organisms or cell cultures to identify and quantify its metabolites.

Translational Research Implications and Future Academic Directions

Investigating Off-Target and Pleiotropic Biological Effects

Piriprost has been observed to exhibit pleiotropic effects, influencing multiple biological processes. For instance, beyond its effects on leukotriene and histamine (B1213489) release, this compound has been shown to increase alkaline phosphatase (ALP) activity in cultured endometrial stromal cells. medchemexpress.com This suggests that this compound's influence extends beyond the immediate modulation of inflammatory mediators. Additionally, studies investigating its interaction with drug resistance mechanisms have indicated that this compound can inhibit glutathione (B108866) S-transferase (GST) activity. researchgate.net GSTs are enzymes involved in detoxification and can contribute to multidrug resistance in cancer cells. researchgate.netmdpi.comnih.govwur.nl The ability of this compound to inhibit GST activity, alongside its primary effect on leukotriene synthesis, highlights its potential for broader biological impacts. Further research is warranted to comprehensively map these off-target and pleiotropic effects and understand their significance in various physiological and pathological contexts.

Application in Novel Preclinical Disease Models Beyond Inflammation

While historically studied for its anti-inflammatory properties, the diverse biological activities of this compound suggest potential applications in preclinical disease models beyond inflammation. Its ability to inhibit GST activity researchgate.net opens possibilities for investigation in cancer models, particularly in overcoming drug resistance. researchgate.netwur.nlnih.gov Studies have shown that this compound can enhance the cytotoxicity of certain chemotherapeutic agents, such as chlorambucil (B1668637), in drug-resistant cancer cell lines. researchgate.net This indicates a potential role for this compound as a chemosensitizing agent. researchgate.netmdpi.com Furthermore, given the involvement of lipid mediators in various diseases, including atherosclerosis researchgate.net, and the pleiotropic effects observed nih.govnih.govresearchgate.net, this compound's impact could be explored in models of other conditions where these pathways play a role. Investigating this compound in novel preclinical models could uncover new therapeutic applications for this compound.

Data on this compound's effect on GST activity:

| Compound | Effect on GST Activity | Notes | Source |

| This compound | Inhibition | Measured with 1-chloro-2,4-dinitrobenzene (B32670) as a substrate | researchgate.net |

| Ethacrynic Acid | Inhibition | Also shown to inhibit GST activity | researchgate.net |

Effect of this compound on Chlorambucil Cytotoxicity in Cancer Cell Lines:

| Cell Line | Treatment | Effect on Cytotoxicity (vs. Chlorambucil alone) | Source |

| Walker 256 rat breast carcinoma (WR) | Chlorambucil + this compound | Sensitized | researchgate.net |

| Human colon carcinoma (HT 29) | Chlorambucil + this compound | Sensitized | researchgate.net |

| Human colon carcinoma (BE) | Chlorambucil + this compound | Sensitized | researchgate.net |

Integration with Synthetic Biology Approaches for Targeted Biological Modulation

The potential integration of this compound or its derivatives with synthetic biology approaches could offer novel strategies for targeted biological modulation. Synthetic biology aims to design and construct new biological parts, devices, and systems, or to re-design existing, natural biological systems for useful purposes. umassmed.edu Given this compound's known interactions with specific enzymatic pathways like 5-LO and GST, synthetic biology could be employed to create systems that are specifically modulated by this compound. This could involve designing cellular pathways or biosensors that respond to the presence or activity of this compound, enabling precise control over cellular processes. For example, synthetic circuits could be engineered to activate or deactivate in response to this compound-mediated enzyme inhibition, allowing for targeted interventions in disease models. While this area is largely unexplored for this compound, the concept of using small molecules to control engineered biological systems is a growing field.

Development of Advanced Analogues for Enhanced Specificity and Potency

The development of advanced analogues of this compound represents a significant future academic direction aimed at improving its therapeutic potential. Analogues could be designed to enhance specificity for particular targets, such as specific LO isoforms or GST isoenzymes, thereby potentially reducing off-target effects and increasing efficacy in specific conditions. researchgate.netaacrjournals.orgcambridge.orgresearchgate.netgoogle.com Medicinal chemistry efforts could focus on modifying the structure of this compound to optimize its pharmacokinetic properties, improve bioavailability, and fine-tune its interaction with target proteins. google.com The goal would be to create compounds with increased potency and selectivity for desired biological effects, potentially leading to the development of more effective and safer therapeutic agents. researchgate.netresearchgate.net Research into the structure-activity relationship of this compound and its analogues is crucial for rational design and synthesis of such advanced compounds.

Q & A

Q. What is the mechanism of action of Piriprost in modulating leukotriene pathways?

this compound acts as a dual modulator of the 5-lipoxygenase pathway by inhibiting microsomal glutathione transferase-1 (MGST-1) and antagonizing leukotriene receptors. Its inhibitory potency against MGST-1 (IC₅₀ ~10⁻⁶–10⁻⁵ M) is comparable to other FLAP antagonists like MK-886 but varies depending on tissue type and experimental conditions . In guinea-pig tracheal tissues, this compound reduced antigen-induced contractions by antagonizing lipoxygenase-derived mediators, while paradoxically enhancing parenchymal contractions at lower concentrations (10⁻⁶–10⁻⁵ M) .

Q. Which experimental models are most suitable for studying this compound’s pharmacological effects?

Sensitized guinea-pig tracheal and lung parenchymal preparations challenged with ovalbumin (OA) or calcium ionophore A23187 are validated models. These tissues exhibit differential responses: this compound (10⁻⁶–10⁻⁴ M) inhibits OA-induced tracheal contractions but enhances parenchymal responses, highlighting tissue-specific pharmacodynamics. Indomethacin (a cyclooxygenase inhibitor) is often co-administered to isolate lipoxygenase-dependent effects .

Q. What are the key contradictory findings in this compound’s dose-response profile?

this compound exhibits a biphasic effect: lower concentrations (10⁻⁶–10⁻⁵ M) enhance OA-induced parenchymal contractions by 20–30%, while higher concentrations (10⁻⁴ M) inhibit contractions by ~34.7% in the presence of indomethacin. This suggests concentration-dependent modulation of competing pathways (e.g., pro-contractile vs. anti-inflammatory mediators) .

Q. How should researchers design experiments to account for this compound’s variable effects?

Include control groups with indomethacin to block cyclooxygenase activity and isolate lipoxygenase-mediated responses. Use dose-ranging studies (10⁻⁶–10⁻⁴ M) and parallel assays across tissue types (trachea vs. parenchyma) to capture tissue-specific effects. Validate findings with complementary techniques like MGST-1 activity assays .

Q. What are critical considerations for replicating this compound studies in vitro?

Standardize tissue preparation protocols (e.g., sensitization duration, antigen challenge timing) and buffer composition to maintain physiological ion concentrations. Measure leukotriene C₄/D₄ levels via HPLC or ELISA to correlate this compound’s effects with leukotriene synthesis inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro and in vivo efficacy?

Conduct pharmacokinetic profiling to assess tissue penetration and metabolite activity. For example, this compound’s potassium salt (U60,257B) may exhibit altered bioavailability compared to free acid forms, influencing in vivo outcomes . Combine functional assays (e.g., organ bath contractions) with molecular docking studies to map this compound’s binding affinity to MGST-1 vs. leukotriene receptors .

Q. What methodological adjustments optimize this compound’s inhibitory effects in complex models?

Pre-incubate tissues with this compound for 15–30 minutes before antigen challenge to ensure pathway saturation. Use calcium ionophore A23187 to bypass receptor-mediated mechanisms and directly assess enzyme inhibition. For transcriptomic insights, pair pharmacological assays with RNA-seq to identify this compound-modulated genes in leukotriene biosynthesis .

Q. How does this compound’s combinatorial use with other inhibitors affect pathway modulation?

Co-administration with NDGA (a lipoxygenase inhibitor) or FPL55712 (a leukotriene receptor antagonist) can amplify inhibitory effects in tracheal tissues. However, in parenchymal tissues, this compound’s synergy with indomethacin reverses its inhibitory activity, underscoring the need for tissue-specific drug interaction studies .

Q. What validation strategies confirm this compound’s target specificity?

Use knockout models (e.g., MGST-1-deficient mice) or siRNA silencing to isolate this compound’s primary targets. Cross-validate with competitive binding assays using labeled leukotriene C₄ and structural analogs of this compound to quantify receptor occupancy .

Q. What are the implications of this compound’s variable efficacy for translational research?

Tissue-specific responses and concentration-dependent effects necessitate precision in dosing and delivery systems. For clinical translation, prioritize inhaled formulations to maximize tracheal exposure while minimizing systemic absorption and parenchymal side effects .

Methodological Guidelines

- Data Analysis : Use non-linear regression models to analyze dose-response curves and calculate IC₅₀ values. For contradictory results, apply multivariate analysis to identify confounding variables (e.g., indomethacin pre-treatment, tissue heterogeneity) .

- Ethical Compliance : Adhere to animal welfare protocols for sensitization and tissue harvesting, as outlined in institutional guidelines .

- Reporting Standards : Follow journal-specific requirements (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including detailed synthesis protocols and characterization data for this compound analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.